2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid
Description
2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid is a substituted phenylpropanoic acid derivative characterized by a phenyl ring with a fluoro group at the 2-position and a nitro group at the 4-position, attached to a 2-methylpropanoic acid backbone.
The presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) and fluoro (-F) on the aromatic ring is expected to enhance the compound’s acidity compared to unsubstituted analogs due to inductive and resonance effects stabilizing the deprotonated carboxylate form . For instance, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a well-known hypolipidemic agent, demonstrating the pharmaceutical relevance of structurally related compounds .
Properties
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-10(2,9(13)14)7-4-3-6(12(15)16)5-8(7)11/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMPUKLJDOKFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-4-nitrobenzene with a suitable alkylating agent under acidic conditions to introduce the methylpropanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and alkylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can enhance reaction efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, elevated temperatures.
Major Products Formed
Scientific Research Applications
2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoic acid with structurally similar phenylpropanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Key Analogs
Substituent Position and Electronic Effects
- Nitro Group (NO₂): The nitro group in the para position (4-NO₂) is a strong EWG, significantly lowering the pKa of the carboxylic acid group. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid exhibits enhanced acidity compared to non-nitrated analogs . In the target compound, the 4-NO₂ and 2-F combination likely results in even greater acidity than single-substituted derivatives.
- Fluoro vs. Chloro: Fluoro substituents (e.g., 2-F in the target compound vs.
- Phenoxy vs. Phenyl Linkage: Phenoxy-linked compounds (e.g., clofibric acid) generally exhibit lower lipophilicity compared to direct phenyl-substituted analogs, impacting bioavailability .
Physicochemical and Pharmacological Implications
- Acidity: The target compound’s predicted pKa is lower than clofibric acid (pKa ~3.0) due to the additive electron-withdrawing effects of 2-F and 4-NO₂. This enhances solubility in physiological environments .
- Synthetic Utility: Analogs like 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid are employed as intermediates in electrophilic reactions, suggesting the target compound could serve similar roles in amidation or esterification pathways .
- Pharmacological Potential: While clofibric acid is a marketed drug, fluoro-substituted analogs (e.g., 2-[2-(4-fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid) are explored as small-molecule scaffolds in drug discovery . The target compound’s nitro group may confer unique reactivity for targeted therapies.
Biological Activity
2-(2-Fluoro-4-nitrophenyl)-2-methylpropanoic acid (commonly referred to as FNMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of FNMPA, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHFNO
Molecular Weight: 227.22 g/mol
The compound features a fluoro and nitro group on a phenyl ring, attached to a branched propanoic acid moiety. This unique structure may influence its interaction with biological targets.
FNMPA's biological activity can be attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The presence of the fluorine and nitro groups enhances its lipophilicity and metabolic stability, allowing it to penetrate cell membranes effectively.
Key Mechanisms:
- Enzyme Inhibition: FNMPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Interaction: The compound may bind to specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that FNMPA exhibits several pharmacological activities:
- Antimicrobial Activity: Preliminary studies suggest that FNMPA has antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects: The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Potential: Initial findings indicate that FNMPA could induce apoptosis in cancer cell lines, warranting further investigation into its use as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of FNMPA, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antibacterial agent.
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of FNMPA on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that treatment with FNMPA resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis. Further mechanistic studies revealed activation of caspase pathways, confirming its role in programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
